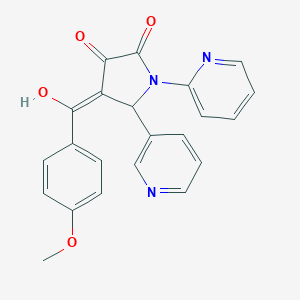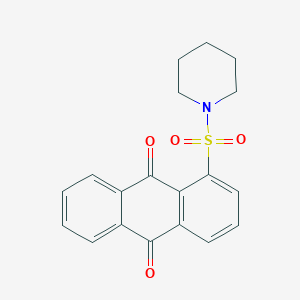![molecular formula C29H29N3O B389433 11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389433.png)
11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a carbazole moiety and a benzodiazepine core. The presence of these two distinct structural motifs imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole moiety is synthesized by reacting 9-ethylcarbazole with appropriate reagents under controlled conditions.
Formation of the Benzodiazepine Core: The benzodiazepine core is synthesized through a series of cyclization reactions involving suitable precursors.
Coupling of the Carbazole and Benzodiazepine Units: The final step involves coupling the carbazole moiety with the benzodiazepine core under specific reaction conditions to yield the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up of the synthetic process to achieve higher yields and purity.
Chemical Reactions Analysis
11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
11-(9-ethyl-9H-carbazol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:
Carbazole Derivatives: Compounds containing the carbazole moiety, which may exhibit similar biological activities.
Benzodiazepine Derivatives: Compounds with a benzodiazepine core, which are known for their therapeutic applications in treating anxiety and neurological disorders.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in other compounds with only one of these structural motifs.
Properties
Molecular Formula |
C29H29N3O |
|---|---|
Molecular Weight |
435.6g/mol |
IUPAC Name |
6-(9-ethylcarbazol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H29N3O/c1-4-32-24-12-8-5-9-19(24)20-15-18(13-14-25(20)32)28-27-23(16-29(2,3)17-26(27)33)30-21-10-6-7-11-22(21)31-28/h5-15,28,30-31H,4,16-17H2,1-3H3 |
InChI Key |
YINWYWNTGNNZFR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C5N3)C6=CC=CC=C61 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C5N3)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B389351.png)
![N-[2-(2-furyl)-1-(3-toluidinocarbonyl)vinyl]-3-thiophenecarboxamide](/img/structure/B389353.png)
![6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389354.png)
![1-Methyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B389355.png)
![11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389357.png)

![(5E)-3-(furan-2-ylmethyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389361.png)

![1-[5-phenyl-2-(2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiol-4-yl]ethanone](/img/structure/B389365.png)
![6-(4-ethoxyphenyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol](/img/structure/B389366.png)
![(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B389371.png)
![ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B389373.png)
![1,3-diacetyl-4,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B389374.png)
![2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B389375.png)
